molecular formula C10H11N3 B578350 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile CAS No. 1270543-04-8

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile

Cat. No.: B578350
CAS No.: 1270543-04-8
M. Wt: 173.219
InChI Key: SRTGBZLPXOKAQC-UHFFFAOYSA-N
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Description

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is a heterocyclic compound that features a pyrrolidine ring fused to a pyridine ring with a nitrile group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyridine derivative with a nitrile group can be achieved through cyclization reactions using reagents like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is unique due to the combination of the pyrrolidine and pyridine rings with a nitrile group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .

Biological Activity

5-(2-Pyrrolidinyl)-2-pyridinecarbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a pyrrolidine moiety and a nitrile group. This unique structure contributes to its biological activity by enhancing its interaction with various molecular targets.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. The pyrrolidine ring increases binding affinity and selectivity, while the nitrile group can form hydrogen bonds, stabilizing the compound's binding to its target. These interactions modulate various biological pathways, making the compound a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics. The compound's ability to inhibit bacterial growth suggests potential use in treating infections.

Bacterial Strain MIC (µg/mL)
Escherichia coli4-16
Staphylococcus aureus2-8
Pseudomonas aeruginosa8-32

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. Studies have reported a reduction in pro-inflammatory cytokines when cells were treated with the compound, indicating its potential as an anti-inflammatory agent.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results highlighted its significant activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new therapeutic agent in combating antibiotic resistance .
  • Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of this compound in a murine model of inflammation. Results indicated that treatment with this compound led to a marked decrease in inflammatory markers and improved clinical outcomes compared to control groups .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

Compound Structure Biological Activity
PyrrolidineC₄H₉NAntimicrobial, anti-inflammatory
PyridinecarbonitrileC₆H₄N₂Antimicrobial
5-(Pyrrolidinyl)-pyridineC₈H₉N₃Moderate antimicrobial activity

This compound stands out due to its enhanced potency owing to the combination of the pyrrolidine and pyridine structures along with the nitrile group.

Properties

IUPAC Name

5-pyrrolidin-2-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTGBZLPXOKAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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